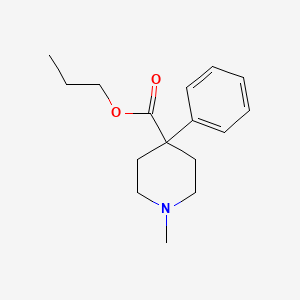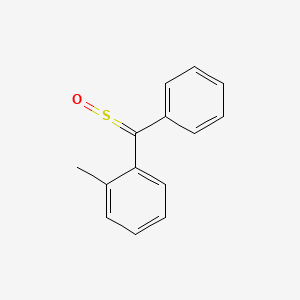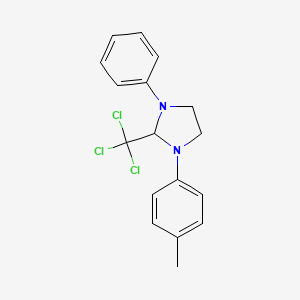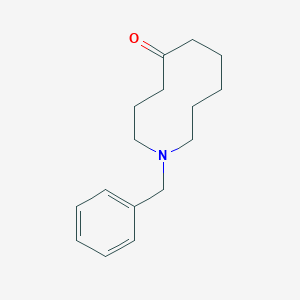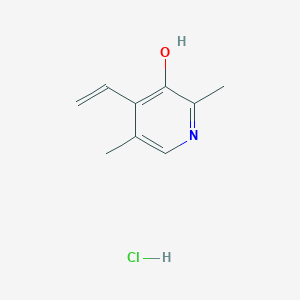
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride is an organic compound belonging to the pyridine family. It is characterized by the presence of an ethenyl group at the 4-position, two methyl groups at the 2 and 5 positions, and a hydroxyl group at the 3-position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common method includes:
Alkylation: Introduction of the ethenyl group at the 4-position of the pyridine ring.
Methylation: Addition of methyl groups at the 2 and 5 positions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Formation of Hydrochloride Salt: Reacting the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Ethenyl-2,5-dimethylpyridin-3-one.
Reduction: Formation of 4-Ethyl-2,5-dimethylpyridin-3-ol.
Substitution: Formation of 4-Ethenyl-2,5-dimethylpyridin-3-chloride.
科学的研究の応用
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce physiological effects.
Pathways Involved: The compound may influence signaling pathways, such as oxidative stress response and inflammation.
類似化合物との比較
Similar Compounds
4-Ethoxymethyl-2,5-dimethyl-pyridin-3-ol: Similar structure with an ethoxymethyl group instead of an ethenyl group.
3-chloro-4,6-dimethylpyridin-2-ol hydrochloride: Similar pyridine ring with different substituents.
Uniqueness
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ethenyl group provides reactivity that can be exploited in various synthetic and biological applications.
特性
CAS番号 |
61595-44-6 |
|---|---|
分子式 |
C9H12ClNO |
分子量 |
185.65 g/mol |
IUPAC名 |
4-ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-4-8-6(2)5-10-7(3)9(8)11;/h4-5,11H,1H2,2-3H3;1H |
InChIキー |
AVZQFRWATCRKHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1C=C)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
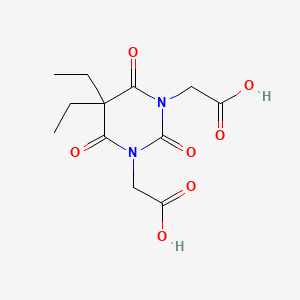

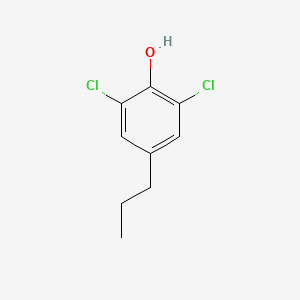
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
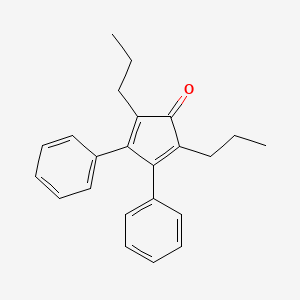
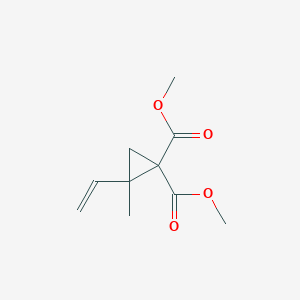
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
